
1-(2-Phenylethanethioyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethanethioyl)-L-proline is a compound that combines the structural features of phenylethanethiol and L-proline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethanethioyl)-L-proline typically involves the reaction of L-proline with 2-phenylethanethiol. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving multiple steps such as purification through crystallization or chromatography .
化学反応の分析
Types of Reactions: 1-(2-Phenylethanethioyl)-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
科学的研究の応用
1-(2-Phenylethanethioyl)-L-proline has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Phenylethanethioyl)-L-proline involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
2-Phenylethanethiol: Shares the phenylethanethiol moiety but lacks the proline component.
Phenethyl mercaptan: Similar structure but different functional groups.
Thiophenol: Contains a thiol group attached to a phenyl ring but lacks the ethane linkage.
Uniqueness: 1-(2-Phenylethanethioyl)-L-proline is unique due to its combination of the thiol group and the proline structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
特性
CAS番号 |
4863-93-8 |
|---|---|
分子式 |
C13H15NO2S |
分子量 |
249.33 g/mol |
IUPAC名 |
(2S)-1-(2-phenylethanethioyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2S/c15-13(16)11-7-4-8-14(11)12(17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 |
InChIキー |
VIFRKOZGFKNQND-NSHDSACASA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=S)CC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=S)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


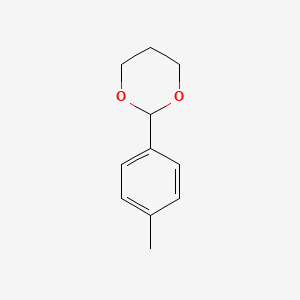

![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
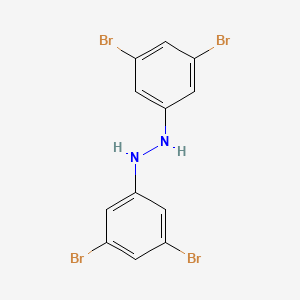
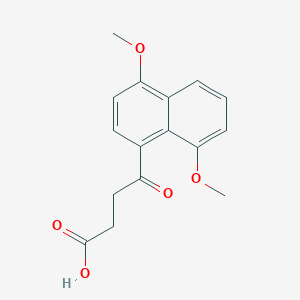
![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
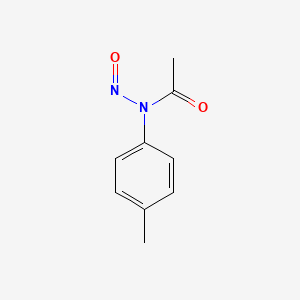
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
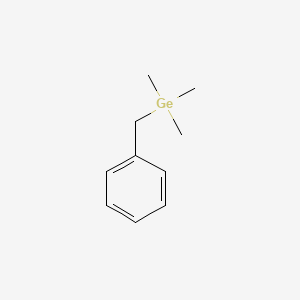

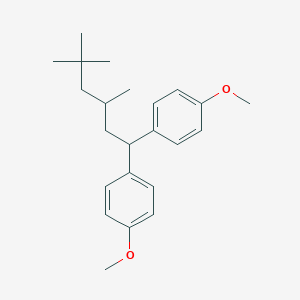
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)

